molecular formula C16H22N2O2S2 B2686592 N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 873009-83-7

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2686592
CAS No.: 873009-83-7
M. Wt: 338.48
InChI Key: HPKNFFUFBDSRDO-UHFFFAOYSA-N
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Description

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound featuring a thiazole ring and a benzenesulfonamide group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The presence of the sulfonamide group further enhances its potential for medicinal applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Alkylation: The 2,4-dimethylthiazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Sulfonamide Formation: The final step involves the reaction of the alkylated thiazole with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for maintaining consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the bioactive thiazole and sulfonamide groups.

    Medicine: Potential therapeutic applications in treating bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylthiazole: Shares the thiazole ring but lacks the sulfonamide group.

    Benzenesulfonamide: Contains the sulfonamide group but lacks the thiazole ring.

    Trimethylbenzenesulfonamide: Similar sulfonamide structure but different substituents on the aromatic ring.

Uniqueness

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is unique due to the combination of the thiazole and sulfonamide groups, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S2/c1-10-8-11(2)16(12(3)9-10)22(19,20)17-7-6-15-13(4)18-14(5)21-15/h8-9,17H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKNFFUFBDSRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(N=C(S2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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